Cas no 82594-80-7 (4-Methyl-1-trityl-1H-imidazole)
4-Methyl-1-trityl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-1-trityl-1H-imidazole
- 4-Methyl-1-tritylimidazole
- 1-Triphenylmethyl-4-methylimidazole
- 5-Methyl-3-triphenylmethyl-3H-imidazole
- 1-trityl-4-methylimidazole
- 4-methyl-1-triphenylmethylimidazole
- SY343034
- Imidazole, 1-triphenylmethyl-4-methyl-
- BE-0216
- SCHEMBL663363
- A840388
- AKOS015842177
- DTXSID20347141
- 1-(Triphenylmethyl)-4-Methylimidazole
- 4-methyl-1-triphenylmethyl-imidazole
- 4-Methyl-1-(triphenylmethyl)-1H-imidazole
- 82594-80-7
- CS-0456033
- MFCD09743557
- 4-Methyl-1-trityl-1H-imidazole #
- FT-0763443
- DB-013568
- 4-METHYL-1-(TRIPHENYLMETHYL)IMIDAZOLE
-
- MDL: MFCD09743557
- Inchi: 1S/C23H20N2/c1-19-17-25(18-24-19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
- InChI Key: GDROHFZOCLUMKN-UHFFFAOYSA-N
- SMILES: N1(C=NC(C)=C1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 324.16300
- Monoisotopic Mass: 324.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8A^2
- XLogP3: 5.2
Experimental Properties
- Density: 1.05
- Boiling Point: 466.5°C at 760 mmHg
- Flash Point: 236°C
- Refractive Index: 1.6
- PSA: 17.82000
- LogP: 5.03170
4-Methyl-1-trityl-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methyl-1-trityl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002544-100g |
4-Methyl-1-trityl-1H-imidazole |
82594-80-7 | 95% | 100g |
$677.16 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M186780-1g |
4-Methyl-1-trityl-1H-imidazole |
82594-80-7 | 98% | 1g |
¥783.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M186780-5g |
4-Methyl-1-trityl-1H-imidazole |
82594-80-7 | 98% | 5g |
¥2081.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M186780-100g |
4-Methyl-1-trityl-1H-imidazole |
82594-80-7 | 98% | 100g |
¥6459.90 | 2023-09-01 | |
| TRC | B486238-10mg |
4-Methyl-1-trityl-1H-imidazole |
82594-80-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B486238-50mg |
4-Methyl-1-trityl-1H-imidazole |
82594-80-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B486238-100mg |
4-Methyl-1-trityl-1H-imidazole |
82594-80-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM187173-100g |
4-Methyl-1-trityl-1H-imidazole |
82594-80-7 | 95% | 100g |
$586 | 2021-08-05 | |
| abcr | AB273107-1 g |
4-Methyl-1-trityl-1H-imidazole, 98%; . |
82594-80-7 | 98% | 1g |
€76.00 | 2023-06-22 | |
| abcr | AB273107-5 g |
4-Methyl-1-trityl-1H-imidazole, 98%; . |
82594-80-7 | 98% | 5g |
€178.00 | 2023-06-22 |
4-Methyl-1-trityl-1H-imidazole Suppliers
4-Methyl-1-trityl-1H-imidazole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-Methyl-1-trityl-1H-imidazole
4-Methyl-1-trityl-1H-imidazole (CAS No. 82594-80-7): A Comprehensive Guide to Its Properties and Applications
4-Methyl-1-trityl-1H-imidazole (CAS No. 82594-80-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and catalysis. This compound, characterized by its unique imidazole core protected by a trityl group, serves as a versatile intermediate in synthetic organic chemistry. Its molecular structure combines the reactivity of the imidazole ring with the steric protection offered by the trityl moiety, making it a valuable tool for researchers.
The growing interest in 4-Methyl-1-trityl-1H-imidazole is reflected in recent search trends, where queries like "imidazole derivatives in drug discovery" and "trityl-protected heterocycles" have seen a steady increase. This aligns with the pharmaceutical industry's focus on developing novel small molecule therapeutics and enzyme inhibitors. The compound's ability to serve as a protected form of 4-methylimidazole makes it particularly useful in multi-step syntheses where selective deprotection is required.
From a chemical perspective, 4-Methyl-1-trityl-1H-imidazole exhibits several notable characteristics. The trityl group provides excellent protection for the imidazole nitrogen, while the methyl group at the 4-position influences the compound's electronic properties. This combination creates a molecule that's stable under various conditions yet can be selectively deprotected when needed. Recent studies have explored its use in creating metal-organic frameworks (MOFs), where the protected imidazole unit can later be unveiled to create coordination sites.
The applications of 4-Methyl-1-trityl-1H-imidazole extend across multiple scientific disciplines. In pharmaceutical research, it serves as a key intermediate for developing histamine receptor modulators and kinase inhibitors. The compound's popularity in these areas is evidenced by search terms like "imidazole-based drug synthesis" and "N-protected heterocycles in medicinal chemistry." Additionally, its use in materials science has grown, particularly in the development of functional polymers and molecular sensors that respond to specific chemical stimuli.
Market trends indicate increasing demand for 4-Methyl-1-trityl-1H-imidazole, especially from contract research organizations and academic laboratories. This aligns with the broader growth in the fine chemicals sector, driven by the need for specialized building blocks in drug discovery. The compound's stability and versatility make it particularly valuable for researchers working on combinatorial chemistry approaches and high-throughput screening platforms.
Quality considerations for 4-Methyl-1-trityl-1H-imidazole are paramount, with purity levels typically exceeding 97% for research applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These quality control measures address common researcher concerns reflected in search queries like "how to verify imidazole derivative purity" and "analytical methods for protected heterocycles."
Storage and handling of 4-Methyl-1-trityl-1H-imidazole require standard laboratory precautions. The compound is typically stable at room temperature when protected from moisture and light, as indicated by its common packaging in amber glass bottles under inert atmosphere. This practical information responds to frequently searched topics such as "best practices for storing nitrogen-protected compounds" and "shelf life of trityl derivatives."
Recent synthetic innovations have expanded the utility of 4-Methyl-1-trityl-1H-imidazole in green chemistry applications. Researchers have developed more efficient routes to its synthesis, addressing environmental concerns reflected in search terms like "sustainable synthesis of protected heterocycles." These advancements include catalytic methods that reduce waste and improve atom economy, making the compound more accessible to the research community.
The future outlook for 4-Methyl-1-trityl-1H-imidazole appears promising, particularly in emerging fields such as bioconjugation chemistry and targeted drug delivery systems. Its unique combination of stability and reactivity positions it well for applications in prodrug design and biocompatible materials. These potential uses align with trending research topics like "next-generation drug delivery platforms" and "smart biomaterials," indicating sustained interest in this valuable chemical building block.
For researchers considering 4-Methyl-1-trityl-1H-imidazole for their projects, it's important to consult recent literature on its applications and synthetic transformations. The compound's versatility is demonstrated by its use in diverse reactions, from cross-coupling chemistry to click chemistry applications. This breadth of utility makes it a valuable addition to any synthetic chemist's toolkit, particularly for those working on structure-activity relationship studies or molecular probe development.
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